

What are the chemical properties of Ethyl 7-aminoheptanoate hydrochloride?

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Compound of Interest

Compound Name: *Ethyl 7-aminoheptanoate hydrochloride*

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An In-depth Technical Guide to Ethyl 7-Aminoheptanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminoheptanoate hydrochloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and drug development. Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

Ethyl 7-aminoheptanoate hydrochloride is a white to off-white or pale red solid.^{[1][2]} It is slightly soluble in methanol and water.^{[2][3]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	29840-65-1	[3][4]
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[3][4]
Molecular Weight	209.71 g/mol	[4]
Melting Point	119-122 °C	[2][3]
Boiling Point	269.8 °C at 760 mmHg	[5]
Flash Point	117 °C	[5]
Appearance	Off-white to Pale Red Solid	[1][2]
Solubility	Slightly soluble in methanol and water	[2][3]
Storage	Store at 2-8°C in an inert atmosphere	[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Ethyl 7-aminoheptanoate hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally determined spectra for **Ethyl 7-aminoheptanoate hydrochloride** are not readily available in public databases, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted based on its structure and data from similar compounds. [6][7][8]

¹H NMR:

- The protons of the ethyl group are expected to show a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group.[6]
- The methylene group adjacent to the ester oxygen and the methylene group adjacent to the amino group will have characteristic chemical shifts.[6]

- The protons of the primary amine (-NH₂) typically appear as a broad singlet.[6]

¹³C NMR:

- The spectrum will show distinct signals for each of the nine carbon atoms.[6]
- Key resonances include the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the seven distinct carbons of the heptanoate chain.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Ethyl 7-aminoheptanoate hydrochloride** is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3][6]

Functional Group	Expected Absorption Range (cm ⁻¹)	Reference(s)
N-H stretch (primary amine)	3300-3400 (broad)	[3][6]
C-H stretch (sp ³ C-H)	Below 3000	[3][6]
C=O stretch (ester carbonyl)	1735-1740 (strong, sharp)	[3][6]
C-O stretch	1000-1300	[3][6]

Chemical Reactivity and Synthesis

The dual functionality of **Ethyl 7-aminoheptanoate hydrochloride**, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable intermediate in organic synthesis.[3][9] The primary amino group readily participates in reactions such as acylation and alkylation to form amides and substituted amines, while the ester group can be hydrolyzed to the corresponding carboxylic acid.[3]

Synthesis of Ethyl 7-aminoheptanoate hydrochloride

Several synthetic routes have been developed for the preparation of Ethyl 7-aminoheptanoate and its hydrochloride salt.

1. From Cycloheptanone:

A modern and cost-effective method starts with cycloheptanone.^[3] The process involves the formation of cycloheptanone oxime, which then undergoes a Beckmann rearrangement to yield enantholactam. Subsequent hydrolysis of the lactam under strong acidic conditions gives 7-aminoheptanoic acid hydrochloride, which can then be esterified.^[3]

Experimental Protocol: Esterification of 7-Aminoheptanoic Acid

This protocol describes the acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol to produce Ethyl 7-aminoheptanoate, which is then converted to its hydrochloride salt.

- Materials: 7-aminoheptanoic acid, absolute ethanol, concentrated sulfuric acid or dry hydrogen chloride gas.^{[10][11]}
- Procedure:
 - A mixture of 7-aminoheptanoic acid and an excess of absolute ethanol is prepared.^[10]
 - A catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas is slowly added to the mixture.^{[10][11]}
 - The reaction mixture is heated under reflux to facilitate the esterification.^[10] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the product.^[10]
 - For small-scale synthesis, the ethyl 7-aminoheptanoate, which has the lowest boiling point in the mixture, can be distilled off as it is formed to prevent the reverse reaction.^{[10][11]}
 - To obtain the hydrochloride salt, the free ester is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or dioxane).

2. From Ethyl 7-bromoheptanoate:

Another synthetic route involves the nucleophilic substitution of the bromine atom in ethyl 7-bromoheptanoate with an amino group, typically from ammonia or a protected amine source.^[6] This method is particularly useful for synthesizing derivatives with substituted amino groups.

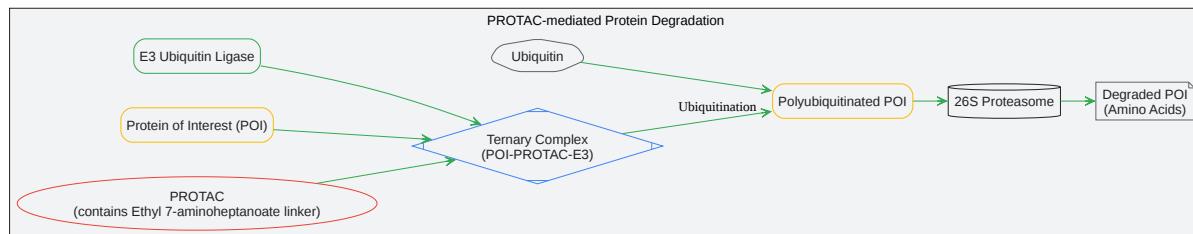
Applications in Drug Development

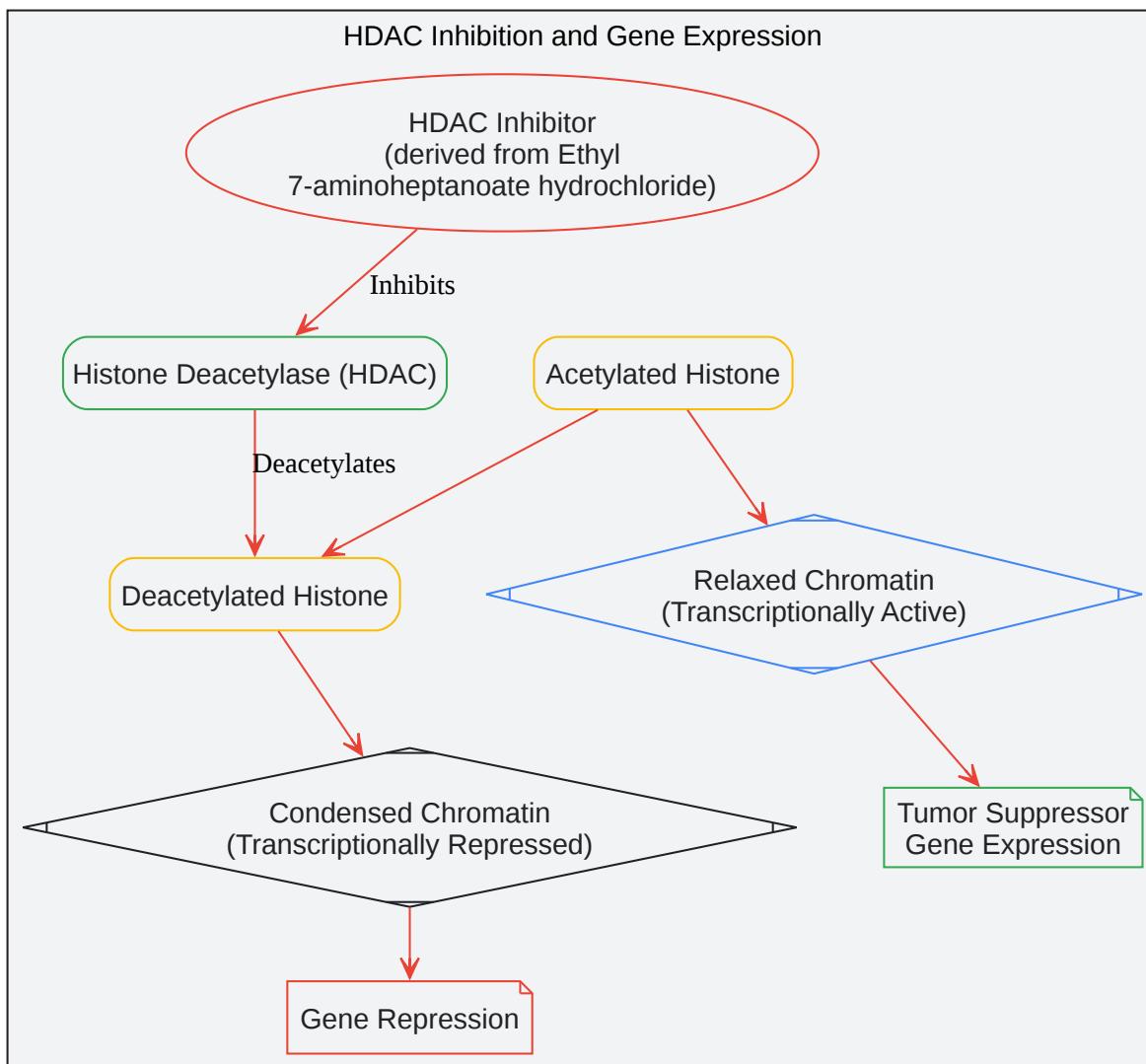
Ethyl 7-aminoheptanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, most notably in the development of PROTACs and HDAC inhibitors. [9][12]

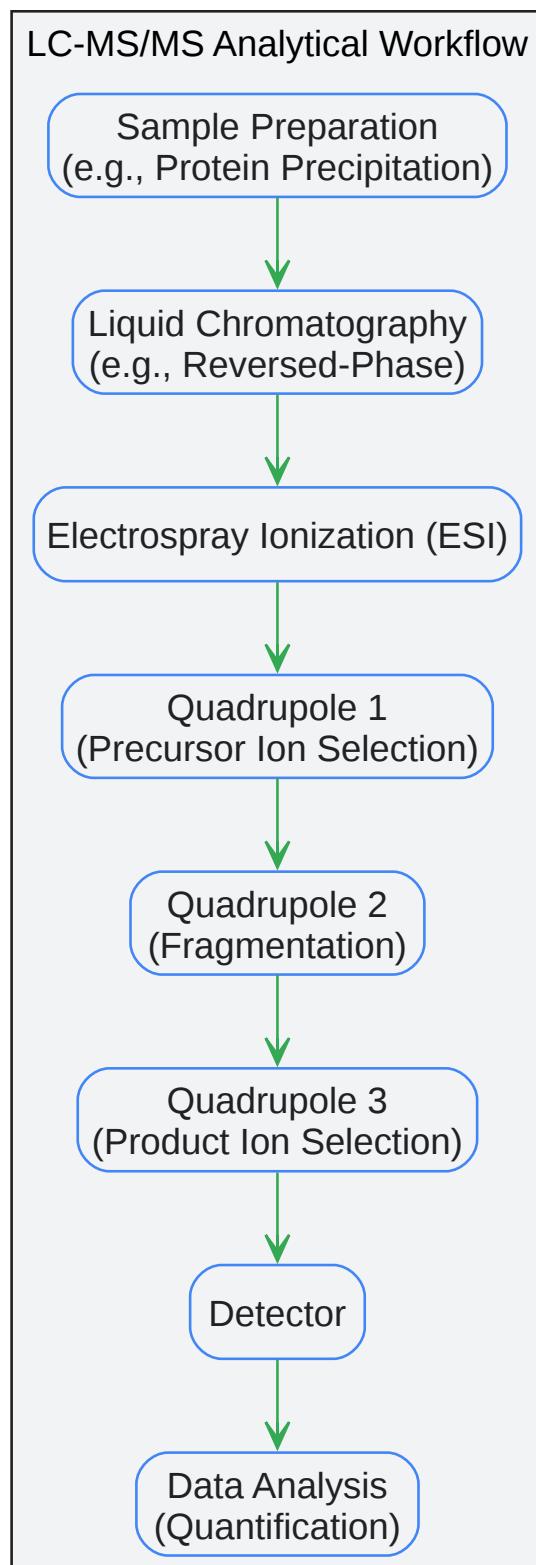
Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9][13] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][13] The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[13][14]

Ethyl 7-aminoheptanoate hydrochloride provides a flexible alkyl chain that can be incorporated into PROTAC linkers, allowing for the optimization of the distance between the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[13][14]







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